Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that combines elements of isothiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable isothiazole derivative with a pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.
Scientific Research Applications
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide: This compound lacks the trifluoroacetate group, which may affect its reactivity and applications.
2H-Isothiazolo[2,3-a]pyrazine: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyrazine 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10)4-1-6-5-7-2-3-8(6)11;3-2(4,5)1(6)7/h6-7H,1-5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSAGLMIPVDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N2C1CNCC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.